molecular formula C16H19NO2 B14016209 8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione CAS No. 78045-28-0

8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione

Katalognummer: B14016209
CAS-Nummer: 78045-28-0
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: ZPTXMCBTHVXRHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties. This compound, in particular, features a spiro junction between a nonane ring and an azaspiro ring, with a dimethylphenyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of a precursor compound, followed by oxidation and cyclization reactions. For instance, starting from 2,5-dimethylphenylacetyl chloride, the compound can be synthesized through a series of steps including N-acylation, cyano hydrolysis, esterification, and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and the use of specific catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) are employed. The process may also include purification steps like recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the spiro junction.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as an inhibitor of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(2,5-Dimethylphenyl)-8-azaspiro[44]nonane-7,9-dione stands out due to its specific substituents and the resulting chemical and biological properties

Eigenschaften

CAS-Nummer

78045-28-0

Molekularformel

C16H19NO2

Molekulargewicht

257.33 g/mol

IUPAC-Name

2-(2,5-dimethylphenyl)-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C16H19NO2/c1-11-5-6-12(2)13(9-11)17-14(18)10-16(15(17)19)7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI-Schlüssel

ZPTXMCBTHVXRHR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CC3(C2=O)CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.